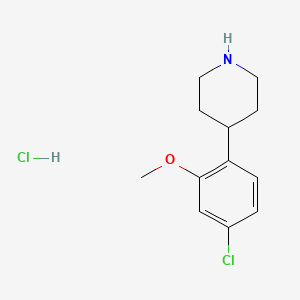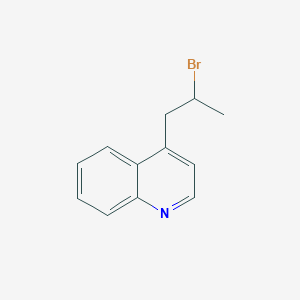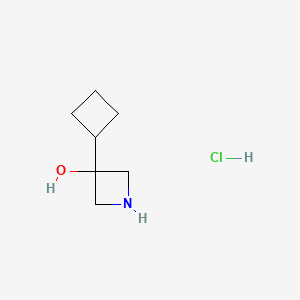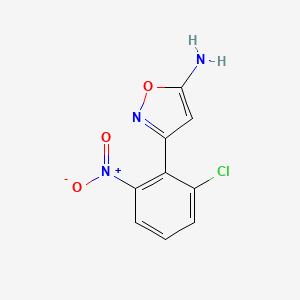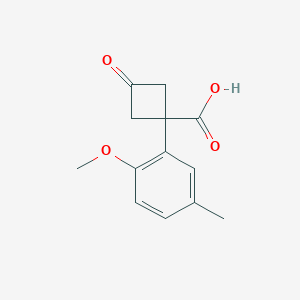
1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a methoxy-substituted phenyl ring with a cyclobutane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions, where a diene and a dienophile react to form the cyclobutane ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol precursor using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
- 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- 1-(2-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid
- 1-(2-Methoxy-5-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Uniqueness: 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or a chemical intermediate.
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-8-3-4-11(17-2)10(5-8)13(12(15)16)6-9(14)7-13/h3-5H,6-7H2,1-2H3,(H,15,16) |
Clave InChI |
BKQDYKJWNCLOMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2(CC(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







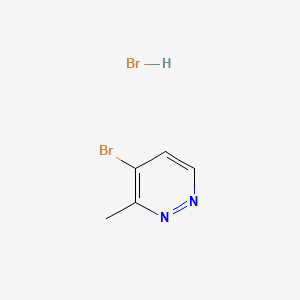

![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
